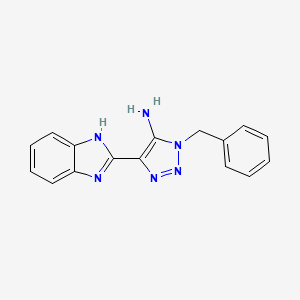![molecular formula C14H16N2O B10900517 (E)-N-hydroxy-1-[1-(2,4,6-trimethylphenyl)-1H-pyrrol-2-yl]methanimine](/img/structure/B10900517.png)
(E)-N-hydroxy-1-[1-(2,4,6-trimethylphenyl)-1H-pyrrol-2-yl]methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-mesityl-1H-pyrrole-2-carbaldehyde oxime is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a mesityl group attached to the nitrogen atom of the pyrrole ring and an oxime functional group attached to the carbonyl carbon of the pyrrole-2-carbaldehyde. Pyrrole derivatives are known for their diverse biological activities and are widely used in various fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-mesityl-1H-pyrrole-2-carbaldehyde oxime typically involves the following steps:
Formation of 1-mesityl-1H-pyrrole-2-carbaldehyde: This can be achieved through the reaction of mesityl chloride with pyrrole in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.
Oximation: The resulting 1-mesityl-1H-pyrrole-2-carbaldehyde is then treated with hydroxylamine hydrochloride in the presence of a base such as sodium acetate or pyridine. The reaction is typically carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures to form the oxime derivative.
Industrial Production Methods
Industrial production methods for 1-mesityl-1H-pyrrole-2-carbaldehyde oxime would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization, column chromatography, or distillation may be employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-mesityl-1H-pyrrole-2-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides or other nitrogen-containing functional groups.
Reduction: The oxime group can be reduced to form amines or hydroxylamines.
Substitution: The mesityl group or the oxime group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, or peracids.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides or other nitrogen-containing derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-mesityl-1H-pyrrole-2-carbaldehyde oxime has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Pyrrole derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of pyrrole derivatives in treating various diseases.
Industry: This compound can be used in the development of new materials, dyes, and pigments due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-mesityl-1H-pyrrole-2-carbaldehyde oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and coordinate with metal ions, which can influence its biological activity. The mesityl group can enhance the compound’s stability and lipophilicity, allowing it to interact with lipid membranes and cellular components. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-methyl-1H-pyrrole-2-carbaldehyde oxime
- 1-phenyl-1H-pyrrole-2-carbaldehyde oxime
- 1-benzyl-1H-pyrrole-2-carbaldehyde oxime
Uniqueness
1-mesityl-1H-pyrrole-2-carbaldehyde oxime is unique due to the presence of the mesityl group, which provides steric hindrance and electronic effects that can influence its reactivity and biological activity. The mesityl group can also enhance the compound’s stability and solubility in organic solvents, making it a valuable intermediate in organic synthesis and research.
Propriétés
Formule moléculaire |
C14H16N2O |
|---|---|
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
(NE)-N-[[1-(2,4,6-trimethylphenyl)pyrrol-2-yl]methylidene]hydroxylamine |
InChI |
InChI=1S/C14H16N2O/c1-10-7-11(2)14(12(3)8-10)16-6-4-5-13(16)9-15-17/h4-9,17H,1-3H3/b15-9+ |
Clé InChI |
KTGDFCJJAMJJCQ-OQLLNIDSSA-N |
SMILES isomérique |
CC1=CC(=C(C(=C1)C)N2C=CC=C2/C=N/O)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)N2C=CC=C2C=NO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-(3-bromophenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide](/img/structure/B10900446.png)
![N'-[1-(4-cyclohexylphenyl)ethylidene]-3-fluorobenzohydrazide](/img/structure/B10900455.png)
![N'-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B10900458.png)
![N-[(1Z)-3-[(3-acetylphenyl)amino]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B10900460.png)
![6-({[4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B10900468.png)
![6-(1,3-benzodioxol-5-yl)-3-methyl-N-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10900475.png)
![[5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B10900478.png)
![5-bromo-N'-[(E)-furan-2-ylmethylidene]-2-methoxybenzohydrazide](/img/structure/B10900481.png)
![N'-[(1E)-1-(1,3-benzodioxol-5-yl)ethylidene]pyridine-4-carbohydrazide](/img/structure/B10900489.png)
acetyl}hydrazinylidene)-N-[4-(phenylamino)phenyl]butanamide](/img/structure/B10900495.png)
![1,3-dimethyl-N-[4-(1H-pyrazol-1-yl)phenyl]-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10900500.png)
![(4Z)-4-[2-(benzyloxy)benzylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione](/img/structure/B10900508.png)
![N-(5-bromopyridin-2-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10900514.png)
